Aspacytarabine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2098942-53-9 |
|---|---|
Molecular Formula |
C13H18N4O8 |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
InChI Key |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aspacytarabine |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Aspacytarabine
Prodrug Biotransformation and Intracellular Activation
Aspacytarabine functions as an inactive prodrug that undergoes a series of transformations to release its active component, cytarabine (B982), within the target cells. ashpublications.orgresearchgate.netresearchgate.net
Non-Enzymatic Hydrolysis and Cytarabine Release
The primary mechanism for the release of cytarabine from its asparagine carrier is through non-enzymatic hydrolysis. ashpublications.orgresearchgate.net This process allows for a gradual and sustained release of cytarabine. acutemyeloidleukemianews.com The asparagine residue in the this compound conjugate serves a protective role, shielding the cytarabine molecule from premature deamination into its inactive form, uracil (B121893) arabinoside (Ara-U). ashpublications.orgresearchgate.netresearchgate.net In its intact prodrug form, this compound is inactive and the bound cytarabine is not a substrate for phosphorylation into its active metabolite, Ara-CTP. ashpublications.orgresearchgate.net
Intracellular Accumulation of Cytarabine Metabolites
Following its release from the asparagine conjugate, cytarabine is transported into leukemia cells, a process dependent on the human equilibrative nucleoside transporter 1 (hENT1). ashpublications.org Once inside the cell, cytarabine undergoes sequential phosphorylation to become its active triphosphate form, cytarabine triphosphate (Ara-CTP). mdpi.comnih.gov This multi-step enzymatic conversion is crucial for its cytotoxic activity. mdpi.com The intracellular accumulation of Ara-CTP is a key determinant of the drug's efficacy. unina.it
Core Antimetabolite Activity via Cytarabine
The anticancer effects of this compound are ultimately mediated by the cytotoxic actions of its active metabolite, Ara-CTP. researchgate.net Ara-CTP functions as a potent antimetabolite, interfering with fundamental cellular processes.
Inhibition of DNA Polymerase Isoforms (Alpha, Delta, Epsilon)
Ara-CTP acts as a competitive inhibitor of DNA polymerases, including isoforms alpha, delta, and epsilon. nih.govresearchgate.netaacrjournals.org By competing with the natural substrate, deoxycytidine triphosphate (dCTP), Ara-CTP effectively hinders the enzymatic machinery responsible for DNA replication and repair. nih.govresearchgate.netpatsnap.com This inhibition of DNA synthesis is a primary mechanism of its cytotoxic effect. nih.govnih.gov
Competitive Incorporation into DNA and RNA Structures
In addition to inhibiting DNA polymerase, Ara-CTP can be incorporated into the growing DNA and, to a lesser extent, RNA strands. nih.govbccancer.bc.cafda.gov This incorporation of a fraudulent nucleotide disrupts the normal structure of the nucleic acid. The presence of the arabinose sugar in place of deoxyribose in the DNA backbone acts as a chain terminator, preventing further elongation of the DNA strand. nih.govpatsnap.com This leads to DNA damage and the induction of apoptosis (programmed cell death). nih.govfda.govresearchgate.net
Cell Cycle Perturbations Induced by this compound Metabolites
S-Phase Cell Cycle Arrest Mechanisms
This compound, through its active metabolite cytarabine, primarily interferes with the S-phase of the cell cycle, which is the stage of DNA synthesis. frontiersin.org The incorporation of cytarabine's active form, Ara-CTP, into DNA hinders the elongation of the DNA strand by inhibiting DNA polymerase. frontiersin.org This disruption of DNA replication leads to stalled replication forks, a form of DNA damage that triggers a cellular response. nih.govresearchgate.net
In response to this replicative stress, the cell activates an S-phase-specific checkpoint pathway. nih.gov A key protein in this pathway, Chk1 kinase, is activated through phosphorylation. nih.gov Activated Chk1 then inhibits the activity of the Cdc25A phosphatase, which in turn leads to the accumulation of Cdk2 with inhibitory phosphorylation, causing the cells to arrest in the S-phase. nih.gov This cell cycle arrest can be considered a defense mechanism, providing the cell with time to repair the DNA damage caused by the incorporated nucleoside analogue. nih.gov Studies have shown that a prolonged S-phase arrest is crucial for the cytotoxic efficacy of cytarabine-based agents. e-century.us
| Key Protein | Role in S-Phase Arrest | Effect of Cytarabine (via this compound) |
| DNA Polymerase | Synthesizes new DNA strands during the S-phase. | Inhibited by the incorporation of Ara-CTP, leading to stalled DNA replication. frontiersin.org |
| Chk1 Kinase | A key regulator of the S-phase checkpoint. | Activated via phosphorylation in response to stalled replication forks. nih.gov |
| Cdc25A Phosphatase | Activates Cdk2 to promote cell cycle progression. | Inhibited by activated Chk1. nih.gov |
| Cdk2 | A cyclin-dependent kinase essential for S-phase progression. | Maintained in an inactive, phosphorylated state, causing cell cycle arrest. nih.gov |
Induction of Programmed Cell Death in Cellular Models
Treatment with this compound has been shown to induce programmed cell death, or apoptosis, in various leukemia cell lines. ashpublications.orgresearchgate.net This is a fundamental mechanism by which the compound eliminates cancerous cells. The induction of apoptosis by this compound is a direct consequence of the cellular actions of its released cytarabine metabolite. nih.gov
Apoptosis Pathway Activation
The apoptotic process initiated by this compound involves the activation of specific signaling pathways within the cancer cell. The incorporation of cytarabine into DNA not only halts the cell cycle but also causes structural damage to the DNA, which is a potent trigger for apoptosis. mdpi.com
Research indicates that the mitogen-activated protein kinase (MAPK) pathway is involved in cytarabine-induced apoptosis. researchgate.netnih.gov Specifically, the activation of p38 MAPK is associated with pro-apoptotic signals. researchgate.netnih.gov This activation can lead to the phosphorylation of the histone variant H2AX, a marker for DNA damage, which in turn contributes to the apoptotic cascade. researchgate.netnih.gov The process of apoptosis can be broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. mdpi.com While the precise details for this compound are still under investigation, cytarabine is known to trigger the intrinsic pathway by causing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of apoptogenic factors. mdpi.com
Role of Membrane Transporters in this compound Cellular Uptake
The efficacy of this compound is contingent on its ability to enter the target cancer cells. As a prodrug, this compound is designed to be taken up by cells before releasing its active component. ashpublications.orgnih.gov The transport of nucleoside analogues like cytarabine across the cell membrane is not a simple diffusion process but relies on specific protein channels known as membrane transporters. nih.govmdpi.com
Human Equilibrative Nucleoside Transporter 1 (hENT1) Dependency
The activity of this compound is critically dependent on the human equilibrative nucleoside transporter 1 (hENT1). ashpublications.orgresearchgate.net This transporter is responsible for the majority of cytarabine influx into leukemic cells. nih.govmenoufia-med-j.com Studies have demonstrated a significant correlation between the expression levels of hENT1 mRNA and the sensitivity of leukemia cells to cytarabine. nih.govnih.gov Lower expression of hENT1 is a major factor in resistance to cytarabine. nih.govnih.gov Therefore, the presence and activity of hENT1 are crucial for the cellular uptake of this compound and the subsequent release and accumulation of cytarabine within the cell, which ultimately leads to cell death. ashpublications.orgmenoufia-med-j.com
| Transporter | Function | Relevance to this compound |
| hENT1 | Facilitates the transport of nucleosides and their analogues across the cell membrane. nih.gov | Essential for the cellular uptake of this compound and its active metabolite, cytarabine. ashpublications.orgresearchgate.net |
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Aspacytarabine
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models
Preclinical investigations, including studies in rat models, have been conducted to understand the ADME properties of Aspacytarabine. nih.govgoogle.com Single-dose administration studies in rats using radiolabeled compounds helped to determine the excretion pathways. google.com These foundational studies established that this compound enables the delivery of high-dose cytarabine (B982) with significantly reduced systemic exposure to the free, active drug. researchgate.netnih.gov The design of this compound as a prodrug means it is inactive in its initial form, a characteristic that governs its metabolic pathway. researchgate.netascopost.com It is engineered to be gradually metabolized into cytarabine after administration. ascopost.com In vivo studies in animal models demonstrated that this compound is effective in eliminating leukemia tumors. researchgate.netnih.gov
This compound is designed to be inactive in its intact prodrug state. researchgate.netresearchgate.net The covalent bond between cytarabine and asparagine provides stability and protects cytarabine from premature deamination into its inactive metabolite, Ara-U. researchgate.net The conversion to active cytarabine is a gradual process. ascopost.com Preclinical in vitro studies have shown that this compound can enter leukemic cells intact. researchgate.netnih.gov The subsequent intracellular release and accumulation of its active metabolite, cytarabine, leads to cell death via apoptosis. researchgate.netnih.gov This targeted intracellular conversion is a key aspect of its mechanism. The gradual release kinetics, observed over approximately eight hours following an infusion in clinical settings, are a direct result of this controlled conversion process, which was first characterized in preclinical models. ascopost.com
The pharmacokinetic profile of this compound is distinct from that of free cytarabine. Following intravenous administration, this compound is cleared relatively quickly, with a reported mean terminal elimination half-life of approximately 1.25 hours in human studies, a dynamic first established in preclinical evaluations. researchgate.net Essentially all of the intact prodrug is cleared from the plasma within 6 to 10 hours after infusion. researchgate.net
Crucially, the conversion process results in plasma concentrations of released cytarabine that are significantly lower than those of the parent prodrug. researchgate.net The systemic exposure to free cytarabine is deliberately kept low, which is a primary advantage of this prodrug approach. onclive.comprnewswire.comonclive.combiospace.com Pharmacokinetic analyses have shown that the plasma concentrations of cytarabine are approximately 20-fold lower than those of this compound, corresponding to a metabolite-to-parent ratio of about 0.05. researchgate.net This dynamic ensures that high doses of the cytarabine payload can be administered while minimizing systemic exposure. onclive.comresearchgate.nethmpgloballearningnetwork.com
| Parameter | This compound (Prodrug) | Released Cytarabine (Metabolite) |
| Relative Plasma Concentration | High | ~20-fold lower than this compound researchgate.net |
| Activity State | Inactive until metabolized researchgate.netresearchgate.net | Active |
| Elimination Half-life (Prodrug) | ~1.25 hours researchgate.net | Follows the release from the prodrug |
| Clearance (Prodrug) | Substantially cleared 6-10 hours post-infusion researchgate.net | N/A |
Comparative Pharmacokinetic Analysis with Free Cytarabine in Preclinical Systems
Preclinical studies were designed to directly compare the pharmacokinetic properties of this compound with those of conventionally administered free cytarabine. researchgate.netnih.gov These comparative analyses confirmed that this compound's unique metabolic pathway leads to a fundamentally different and more favorable pharmacokinetic profile. hmpgloballearningnetwork.com The core finding from these animal studies is that this compound administration avoids the high peak plasma concentrations of free cytarabine that are associated with toxicity. researchgate.net
When this compound is administered, the gradual release of cytarabine results in a lower peak plasma concentration (Cmax) and a different area under the curve (AUC) profile compared to administering a high dose of free cytarabine directly. researchgate.nethmpgloballearningnetwork.com The pharmacokinetics of this compound are specifically engineered to reduce the peak systemic exposure to toxic levels of cytarabine. researchgate.netresearchgate.net This allows for the administration of a high total dose of cytarabine, but the portion that is free in the systemic circulation at any given time is kept low. researchgate.netnih.gov This modulation of Cmax is critical to the drug's improved therapeutic index in preclinical models. While conventional high-dose cytarabine leads to sharp, high peaks in plasma concentration, this compound provides a more controlled and sustained, yet low-level, systemic exposure to the active drug. researchgate.netresearchgate.net
| Administration Method | Cytarabine Peak Plasma Level (Cmax) | Cytarabine Systemic Exposure (AUC) | Rationale |
| Free Cytarabine (High-Dose) | High and Rapid Peak | High | Direct bolus or short infusion of the active drug. |
| This compound | Low Peak | Lower systemic exposure to free drug onclive.comhmpgloballearningnetwork.com | Gradual, controlled release from the inactive prodrug. researchgate.netascopost.com |
The altered pharmacokinetic profile of this compound has significant implications for its effects on healthy tissues in preclinical animal models. researchgate.nethmpgloballearningnetwork.com By lowering the peak systemic exposure to free cytarabine, this compound leads to reduced systemic toxicity and a relative sparing of normal, healthy tissues. onclive.comresearchgate.netnih.govhmpgloballearningnetwork.com This tissue-sparing effect is a cornerstone of the drug's design and has been observed in preclinical in vivo studies. researchgate.netnih.gov For instance, animal studies showed that treatment with this compound enabled a better recovery of normal white blood cells when compared to treatment with an equivalent dose of free cytarabine. researchgate.netnih.gov This suggests a reduced myelosuppressive burden on the bone marrow, a common site of dose-limiting toxicity for conventional cytarabine. onclive.com The ability to spare normal tissues allows for the administration of higher, more effective doses of cytarabine to target leukemic cells. mds-hub.com
Pharmacodynamic Markers in Preclinical Efficacy Studies
In preclinical efficacy studies, the pharmacodynamic effects of this compound were evaluated in animal models of leukemia. researchgate.netnih.gov The primary pharmacodynamic outcome was the drug's anti-leukemic activity. In vivo studies demonstrated that this compound is highly effective at eliminating leukemia tumors. researchgate.netnih.gov
A key pharmacodynamic marker distinguishing this compound from free cytarabine in these models was its differential impact on healthy hematopoietic cells. The recovery of normal white blood cells served as a critical indicator of the drug's selectivity and reduced systemic toxicity. researchgate.netnih.gov The ability of animals treated with this compound to better recover their white blood cell counts compared to those treated with free cytarabine was a significant pharmacodynamic finding, underscoring the tissue-sparing benefits of the prodrug approach. researchgate.netnih.gov The mechanism underlying these effects was shown to be the intact entry of the prodrug into leukemic cells, followed by the intracellular release of cytarabine, which induces apoptosis. researchgate.net
Correlation of Exposure with Cellular Response and Target Engagement in vitro and in vivo
This compound, a novel prodrug of cytarabine, is designed to deliver high doses of its active metabolite, cytarabine, to target cancer cells while minimizing systemic toxicity. ashpublications.orgnih.gov Preclinical studies have been instrumental in elucidating the relationship between this compound exposure, the resulting cellular responses, and engagement with its therapeutic target.
In vitro investigations have demonstrated that this compound is cytotoxic to a variety of acute and chronic leukemia cell lines. ashpublications.org The cytotoxic effect is mediated by the release of cytarabine. ashpublications.org this compound enters leukemic cells intact, where it is then metabolized, leading to an accumulation of cytarabine. ashpublications.org This intracellular accumulation of the active metabolite ultimately induces cell death through apoptosis. ashpublications.org
The table below summarizes the in vitro cytotoxicity of this compound in various leukemia cell lines.
| Cell Line | Type of Leukemia | Cytotoxic Effect |
| Various | Acute and Chronic Leukemia | Mediated by cytarabine release |
In vivo studies have further substantiated the efficacy of this compound in eliminating leukemia tumors. ashpublications.org These studies show that this compound is highly effective while allowing for better recovery of normal white blood cells compared to treatment with free cytarabine. ashpublications.org This suggests a degree of selective targeting or differential effect on cancerous versus healthy cells. The mechanism is attributed to the delivery of high doses of cytarabine with significantly reduced systemic exposure to the free drug, thereby sparing normal tissues. ashpublications.orgonclive.com
The primary target of this compound's active metabolite, cytarabine, is DNA synthesis. As an analogue of deoxycytidine, cytarabine triphosphate (ara-CTP) competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. The exposure to this compound and its conversion to cytarabine directly correlates with the engagement of this target.
Preclinical pharmacokinetic and pharmacodynamic modeling plays a crucial role in understanding the dose-response relationship of therapeutic agents. nih.gov For this compound, these studies have confirmed that it enables the delivery of high cytarabine doses with reduced systemic exposure to free cytarabine, resulting in less toxicity. ashpublications.org This favorable pharmacokinetic profile allows for the administration of higher, more effective doses than what is tolerable with cytarabine itself. nih.gov
The table below presents a summary of key findings from in vivo studies.
| Model | Key Findings |
| Leukemia Tumor Models | Highly effective in eliminating tumors. ashpublications.org |
| Normal White Blood Cells | Better recovery compared to free cytarabine. ashpublications.org |
In Vitro and in Vivo Preclinical Efficacy Research of Aspacytarabine
Evaluation in Hematologic Malignancy Cell Lines
In vitro studies have been crucial in establishing the fundamental cytotoxic activity of aspacytarabine against cancerous cell lines. These studies confirm that the compound is active and works through its intended prodrug mechanism.
Preclinical in vitro research has demonstrated that this compound possesses cytotoxic activity against a variety of human leukemia cell lines, including both acute and chronic types. researchgate.net The compound is designed to be inactive in its initial prodrug form. researchgate.net Its anticancer effect is mediated by the release of its active metabolite, cytarabine (B982), following cellular uptake. researchgate.net Studies show that this compound enters leukemic cells intact, after which it leads to the intracellular accumulation of cytarabine, ultimately resulting in apoptotic cell death. researchgate.netnih.gov This mechanism has been confirmed in assays with human leukemia cell lines where the detection of free cytarabine metabolites inside the cells indicated the successful conversion of the prodrug. google.com
The cytotoxic effect of this compound in cell-based assays is characterized by a dose-dependent response. While specific IC50 values are not detailed in the available literature, the mechanism of action—cellular uptake and subsequent release of cytarabine to induce apoptosis—inherently supports a dose-dependent relationship. researchgate.netnih.gov Studies on other cytarabine-based compounds and related chemotherapeutics in leukemia cell lines like THP-1 and H929 consistently show that cell viability decreases as the drug concentration increases, establishing a clear dose-dependent pattern of activity. researchgate.net
Table 1: Summary of In Vitro Preclinical Findings for this compound
| Area of Evaluation | Key Findings | Mechanism of Action |
|---|---|---|
| Cytotoxicity | Exhibited cytotoxic effects across various acute and chronic leukemia cell lines. researchgate.net | Functions as a prodrug, entering the cell intact before releasing its active metabolite, cytarabine. researchgate.netnih.gov |
| Cell Death | Induces apoptosis in leukemic cells. researchgate.net | Mediated by the intracellular accumulation of cytarabine. nih.gov |
Efficacy in Human Leukemia Xenograft Models
Following promising in vitro results, the efficacy of this compound was evaluated in in vivo animal models, specifically human leukemia xenografts, to assess its antileukemic activity in a more complex biological system.
In vivo studies using mouse xenograft models have shown that this compound is highly effective at eliminating leukemia tumors. researchgate.netnih.gov These preclinical models, which involve transplanting human leukemia cells into mice, are essential for evaluating the therapeutic potential of new anticancer agents. nih.gov The positive results in these AML models provided a strong rationale for advancing this compound into clinical trials for patients with acute myeloid leukemia. researchgate.netnih.gov
When compared to the administration of free cytarabine in preclinical in vivo models, this compound demonstrated a significant advantage. Studies have shown that while being highly effective in eradicating leukemia tumors, this compound treatment allowed for a better recovery of normal white blood cells compared to treatment with free cytarabine. nih.gov Research has suggested that this compound is as effective as cytarabine in in vivo leukemia models, but with an improved safety profile. theses.cz This relative sparing of normal tissues is a key feature of its design, aiming to reduce the systemic toxicity associated with conventional high-dose cytarabine. nih.gov
Table 2: Summary of In Vivo Preclinical Findings for this compound
| Model Type | Key Efficacy Findings | Comparative Advantage |
|---|---|---|
| Human Leukemia Xenograft | Demonstrated high efficacy in eliminating leukemia tumors. researchgate.netnih.gov | Showed better recovery of normal white blood cells compared to free cytarabine. nih.gov |
| AML Mouse Models | Confirmed potent antileukemic activity. researchgate.net | Suggested comparable efficacy to cytarabine with reduced systemic toxicity. nih.govtheses.cz |
Research in Myelodysplastic Syndrome (MDS) Preclinical Models
While clinical trials of this compound have included patients with acute myeloid leukemia secondary to myelodysplastic syndrome (MDS), specific preclinical research evaluating the efficacy of this compound in dedicated MDS xenograft or other models is not extensively detailed in publicly available literature. confex.comacuteleuk.org The development of robust and representative preclinical models for MDS has historically been challenging, which has limited the ability to conduct extensive testing of novel therapies for this specific group of myeloid neoplasms. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (BST-236) |
| Asparagine |
| Astarabine® |
| Cytarabine (ara-C) |
| Uracil (B121893) arabinoside (Ara-U) |
| Venetoclax (B612062) |
| Andrographolide (Andro) |
| Vincristine (VCR) |
| Oxaliplatin |
Assessment of Activity Against Distinct Molecular Subtypes in Preclinical Models
Preclinical research has established the foundational evidence for the activity of this compound (BST-236). In vitro studies have confirmed that this compound is cytotoxic to a range of acute and chronic leukemia cell lines. nih.gov The cell-killing effect is mediated by the release of its active metabolite, cytarabine, within the leukemic cells, leading to apoptosis. nih.gov In vivo animal studies have further demonstrated that this compound is highly effective at eliminating leukemia tumors. nih.gov
While detailed public data from preclinical studies specifically stratifying efficacy across a wide panel of molecularly defined cancer cell lines or patient-derived xenograft (PDX) models is limited, the subsequent clinical trial data provides significant insight into the compound's activity against key molecular subtypes of acute myeloid leukemia (AML). These clinical findings are a direct extension of the initial preclinical observations and highlight the effectiveness of this compound in patient populations with specific genetic markers.
Clinical investigations have evaluated the efficacy of this compound monotherapy in newly diagnosed AML patients unfit for intensive chemotherapy, including those with distinct disease subtypes. The results demonstrate a broad spectrum of activity.
Activity in De Novo vs. Secondary AML
A significant distinction in AML is between de novo AML, which arises without a known preceding cause, and secondary AML (sAML), which develops from a prior hematologic disorder like myelodysplastic syndrome (MDS) or is related to previous therapy. Secondary AML is often associated with a poorer prognosis. Clinical studies of this compound have shown efficacy in both populations.
In a phase 2 study, patients with de novo AML treated with this compound achieved a complete remission (CR) rate of 44%. onclive.comtargetedonc.com In the same study, patients with secondary AML achieved a CR rate of 27%. onclive.comtargetedonc.com Another report from a phase 2b trial showed CR rates of 43.6% in de novo AML and 26.9% in secondary AML.
The table below summarizes the complete remission rates observed in clinical trials for these subtypes.
| AML Subtype | Number of Patients (n) | Complete Remission (CR) Rate | Source(s) |
| de novo AML | 39 | 44% | onclive.comtargetedonc.com |
| Secondary AML | 26 | 27% | onclive.comtargetedonc.com |
This interactive table is based on data from clinical trials.
Activity in Genetically Defined Subtypes
Modern AML classification and risk stratification rely heavily on the presence of specific gene mutations. Clinical trials have provided response data for this compound in patients harboring some of the most significant mutations.
Data from a phase 2 study reported the following complete remission rates in patients with specific mutations:
FLT3: 66.7%
NPM1: 50.0%
TP53: 36.4%
This suggests that this compound is active against AML with various common driver mutations, including those that confer a poor prognosis, such as TP53.
The table below details the clinical efficacy of this compound in patient subgroups defined by molecular mutations.
| Molecular Subtype (Mutation) | Complete Remission (CR) Rate | Source(s) |
| FLT3 | 66.7% | |
| NPM1 | 50.0% | |
| FLT3 + NPM1 | 66.0% | |
| TP53 | 36.4% |
This interactive table is based on data from clinical trials.
These clinical findings, while not strictly preclinical, underscore the broad applicability of this compound's mechanism of action across a heterogeneous and molecularly diverse disease like AML. The effectiveness in varied subtypes, including high-risk categories such as secondary AML and TP53-mutated AML, supports the therapeutic potential established in initial preclinical models.
Investigation of Drug Resistance Mechanisms and Strategies in Preclinical Models
Intrinsic and Acquired Resistance Mechanisms to Cytarabine (B982) Relevant to Aspacytarabine
Resistance to cytarabine, and by extension, this compound, can be present from the outset (intrinsic) or develop over the course of treatment (acquired). Multiple cellular and molecular mechanisms contribute to this resistance, primarily by reducing the intracellular concentration of the active form of the drug, cytarabine triphosphate (ara-CTP), or by altering its cellular targets.
The uptake of cytarabine into leukemia cells is a critical first step for its cytotoxic activity. This process is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). researchgate.netmdpi.com
Post-translational Regulation: Research indicates that the bone marrow microenvironment can induce chemoresistance by promoting the removal of hENT1 from the cell surface, a process that does not necessarily involve changes in hENT1 mRNA or protein expression levels. oncotarget.com This suggests a post-translational mechanism of regulation that contributes to resistance.
Once inside the cell, cytarabine must be converted to its active triphosphate form, ara-CTP, through a series of phosphorylation steps. Enzymes involved in this metabolic pathway, as well as those that inactivate cytarabine, play a pivotal role in determining drug sensitivity. nih.gov
Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation of cytarabine, catalyzing the initial phosphorylation to cytarabine monophosphate. mdpi.comaacrjournals.org Reduced dCK activity or expression leads to decreased formation of ara-CTP and is a well-established mechanism of resistance. mdpi.comnih.gov
5'-Nucleotidases (5'-NT): These enzymes can dephosphorylate and inactivate the monophosphate form of cytarabine. nih.gov Increased expression of cytoplasmic 5'-nucleotidases has been linked to cytarabine resistance and poorer clinical outcomes in AML patients. capes.gov.brnih.govnih.gov
Cytidine (B196190) Deaminase (CDA): This enzyme inactivates cytarabine by converting it to the non-toxic metabolite, uracil (B121893) arabinoside. nih.govwikipedia.org Increased CDA activity can reduce the amount of cytarabine available for activation, thereby contributing to resistance. nih.gov
Here is a table summarizing the key enzymes in cytarabine metabolism and their role in resistance:
| Enzyme | Function | Role in Resistance |
| Deoxycytidine Kinase (dCK) | Phosphorylates cytarabine to its active form. | Decreased expression/activity leads to resistance. |
| 5'-Nucleotidases (5'-NT) | Dephosphorylates and inactivates cytarabine monophosphate. | Increased expression/activity contributes to resistance. |
| Cytidine Deaminase (CDA) | Deaminates and inactivates cytarabine. | Increased expression/activity contributes to resistance. |
The ultimate target of the active metabolite, ara-CTP, is DNA synthesis. Ara-CTP competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. researchgate.netnih.gov
Inhibition of DNA Polymerase: Incorporation of ara-CTP into DNA inhibits the function of DNA polymerase, leading to the termination of DNA chain elongation and triggering cell death. wikipedia.orgnih.gov
Translesion Synthesis (TLS) Polymerases: The Y-family translesion synthesis DNA polymerase η (Polη) has been shown to counteract the effects of cytarabine by efficiently extending DNA synthesis from primers terminated with the drug. nih.gov The structural basis for this is the ability of Polη to accommodate the altered sugar conformation of the incorporated cytarabine. nih.gov
Efflux pumps are transmembrane proteins that can actively transport a wide range of substances, including chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration and is a major mechanism of multidrug resistance (MDR).
P-glycoprotein (MDR1): While cytarabine itself is not a primary substrate for the P-glycoprotein pump (encoded by the MDR1 or ABCB1 gene), its expression is still relevant in the context of AML therapy. ashpublications.orgiiarjournals.org Standard AML treatment often combines cytarabine with an anthracycline, such as daunorubicin, which is a known substrate for P-glycoprotein. iiarjournals.org
Induction of MDR1 Expression: Preclinical studies have shown that exposure to cytarabine can rapidly induce the expression of MDR1 mRNA and P-glycoprotein in leukemic cell lines. iiarjournals.orgki.se This could be clinically significant during combination chemotherapy, as it may lead to resistance to the accompanying P-glycoprotein substrate drugs. iiarjournals.org
Other Efflux Pumps: Other members of the ATP-binding cassette (ABC) transporter family, such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), are also expressed in AML cells and may contribute to the efflux of chemotherapeutic agents. tandfonline.com
Preclinical Strategies to Overcome Resistance
To address the challenge of drug resistance, preclinical research has focused on combination therapies that can either resensitize leukemia cells to cytarabine or target alternative survival pathways.
Combination with Venetoclax (B612062): Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2. Preclinical studies have demonstrated synergistic activity when venetoclax is combined with cytarabine, leading to enhanced apoptosis in AML cells. mdpi.com This combination is particularly promising as upregulation of anti-apoptotic proteins is a known mechanism of resistance to chemotherapy. frontiersin.org Based on promising preclinical data, a phase 1/2 clinical trial has been initiated to evaluate the combination of this compound with venetoclax for the treatment of newly-diagnosed AML. prnewswire.combiospace.com
Combination with FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) mutations are common in AML and are associated with a poor prognosis. asco.org FLT3 inhibitors, such as gilteritinib (B612023) and quizartinib, have shown efficacy in patients with FLT3-mutated AML. nih.govmdpi.com Preclinical studies have shown that combining FLT3 inhibitors with cytarabine can lead to synergistic cytotoxicity. asco.orgnih.gov For instance, the FLT3 inhibitor ASP2215 (gilteritinib) enhanced cytarabine-induced apoptosis in AML cells and led to tumor regression in xenograft mouse models. asco.org The rationale for this combination is that targeting the oncogenic signaling driven by mutant FLT3 can sensitize the leukemic cells to the cytotoxic effects of chemotherapy.
The following table summarizes preclinical findings for combination strategies:
| Combination Agent | Mechanism of Action | Preclinical Findings |
| Venetoclax | BCL-2 inhibitor, induces apoptosis. | Synergistic with cytarabine in inducing apoptosis in AML cells. mdpi.com |
| FLT3 Inhibitors (e.g., Gilteritinib) | Inhibit mutated FLT3 kinase, blocking pro-survival signaling. | Enhance cytarabine-induced apoptosis and lead to tumor regression in animal models. asco.org |
Modulation of Signaling Pathways (e.g., JAK/STAT3 pathway)
There is currently no available data from preclinical or clinical studies describing the modulation of the JAK/STAT3 signaling pathway by this compound.
Table 1: Research Findings on this compound and Signaling Pathways
| Compound | Signaling Pathway Investigated | Preclinical Model | Key Findings | Source |
| This compound | JAK/STAT3 | Not Applicable | No data available | N/A |
| This compound | Other Signaling Pathways | Not Applicable | No data available | N/A |
Synthesis, Derivatization, and Structural Activity Relationship Sar Research
Prodrug Design Principles and Future Derivatization Potential
The design of Aspacytarabine as a prodrug of cytarabine (B982) is a deliberate strategy to overcome the pharmacological limitations of the parent drug nih.gov. Cytarabine has a short half-life due to rapid deamination by the enzyme cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside (AraU), and its use can be limited by significant toxicities chapman.edunih.govnih.gov. The core principles behind this compound's design address these issues.
Key Design Principles:
Reduced Systemic Toxicity: this compound is inactive in its conjugated form. This design allows for the administration of higher equivalent doses of cytarabine while reducing the systemic exposure to the free, active drug, thereby mitigating the associated toxicities like cerebellar and gastrointestinal side effects nih.govresearchgate.netnih.gov.
Protection from Deamination: The covalent bond at the N4-position of the cytosine ring sterically hinders the action of cytidine deaminase, protecting the prodrug from premature inactivation in the bloodstream chapman.edu.
Targeted Delivery: The design leverages the increased metabolic needs of cancer cells. Many tumor cells have a high requirement for the amino acid asparagine and may lack sufficient asparagine synthetase activity, making them dependent on external sources epo.orgnih.gov. By conjugating cytarabine to an aspartic acid residue (which is structurally very similar to asparagine), the prodrug may be preferentially taken up by cancer cells.
Controlled Release: Cytarabine is gradually released from the prodrug, presumably through enzymatic cleavage of the amide bond within the target cells nih.gov. This alters the pharmacokinetic profile from a sharp peak to a more sustained exposure.
Future Derivatization Potential: The core concept of conjugating a targeting moiety to cytarabine opens avenues for future derivatization. The principles learned from this compound could be extended by:
Varying the Amino Acid: Other amino acids could be conjugated to cytarabine to target different cellular uptake pathways or to modulate the rate of cleavage and drug release chapman.edunih.gov.
Peptide Conjugates: Short peptides could be used as carriers to target specific cell surface receptors overexpressed on tumor cells epo.org.
Dual-Payload Conjugates: The aspartic acid linker has a second free carboxyl group that could potentially be used to attach another therapeutic agent or imaging molecule, creating a multifunctional drug conjugate.
Structure-Activity Relationship Studies of this compound Analogues (Theoretical and Exploratory)
While formal, published Structure-Activity Relationship (SAR) studies focusing specifically on a series of this compound analogues are not widely available, exploratory research on other cytarabine conjugates provides valuable insights into the key structural features that influence biological activity nih.gov. The SAR of cytarabine prodrugs generally revolves around the nature of the conjugate, its position of attachment, and the resulting physicochemical properties like lipophilicity and stability nih.govnih.gov.
Influence of Conjugation Position: The deactivation of cytarabine occurs at the N4-amino group, while its activation to the active triphosphate form requires a free 5'-hydroxyl group on the sugar moiety chapman.edu.
N4-Position Conjugates: this compound is an N4-substituted derivative. This position is ideal for protecting the drug from deamination nih.gov. The activity of N4-conjugates is highly dependent on the rate of cleavage to release free cytarabine. Studies on other N4-carboxylates and succinamates of cytarabine have shown that their stability and rate of enzymatic hydrolysis can be tuned by modifying the ester group, which in turn affects their prodrug potential nih.gov.
5'-Position Conjugates: In contrast, derivatization at the 5'-OH position, for example with fatty acids, primarily aims to increase lipophilicity and cellular uptake chapman.edu. However, these conjugates must be hydrolyzed to free the 5'-OH group for the necessary phosphorylation to occur, making the rate of hydrolysis a critical factor for efficacy chapman.edu.
Influence of the Conjugated Moiety: The choice of the molecule conjugated to cytarabine significantly impacts its properties.
Amino Acid Conjugates: Conjugating different amino acids (e.g., Valine, Methionine, Tyrosine) to cytarabine has been explored to enhance lipophilicity and bioavailability nih.gov. The antitumor activity of these conjugates varies, suggesting that the specific amino acid influences cellular uptake and/or the efficiency of cytarabine release nih.gov. For this compound, the choice of aspartic acid was likely driven by its similarity to asparagine, aiming to exploit the amino acid dependency of certain leukemic cells epo.orgnih.gov.
Fatty Acid Conjugates: Conjugation with fatty acids (e.g., elaidic acid to form CP-4055) dramatically increases the lipophilicity of cytarabine chapman.edu. This can enhance membrane permeability and cellular accumulation. The length and saturation of the fatty acid chain would be key variables in an SAR study, influencing both the physical properties and the substrate suitability for hydrolyzing enzymes.
Theoretically, an optimal cytarabine prodrug would balance stability in plasma with efficient cleavage within tumor cells. For this compound analogues, SAR studies would likely explore how modifications to the aspartic acid moiety (e.g., using D-aspartic acid, or other amino acids with different side chain properties) affect stability, cellular uptake, and ultimately, cytotoxic potency.
Table 2: Comparison of Exploratory Cytarabine Conjugate Strategies
| Conjugate Type | Conjugation Site | Primary Design Goal | Key SAR Insight | Reference |
| This compound | N4-amino | Reduce toxicity, protect from deamination, potential tumor targeting | Amide bond at N4 protects from deamination; aspartate moiety may target amino acid transporters. | chapman.edunih.gov |
| Val-Cytarabine | N/A (Amino acid conjugate) | Enhance cellular delivery | Amino acid conjugates can improve bioavailability and activity is dependent on hydrolysis rate. | chapman.edu |
| Fatty Acid Conjugates (e.g., CP-4055) | 5'-hydroxyl | Enhance lipophilicity and cellular accumulation | Increased lipophilicity can improve cellular uptake, but 5'-OH must be freed for activation. | chapman.edu |
| N4-Carboxylates/ Succinamates | N4-amino | Oral/parenteral prodrugs with improved stability | Stability and hydrolysis rates can be modulated by changing the linked ester group. | nih.gov |
Advanced Research Methodologies and Analytical Techniques for Aspacytarabine Studies
In Vitro Assay Development for Mechanistic and Efficacy Studies
In vitro studies are fundamental to understanding the cellular response to aspacytarabine. These assays provide critical data on the compound's cytotoxic and cytostatic effects, as well as the underlying molecular mechanisms driving these outcomes.
To evaluate the efficacy of this compound at a cellular level, various assays are employed to measure cell health and growth inhibition. In vitro studies have demonstrated that this compound treatment leads to the death of various leukemia cell lines. ashpublications.org The cytotoxic effects of this compound were observed to have delayed kinetics when compared to the administration of free cytarabine (B982), which corresponds with a delayed cellular availability of cytarabine. ashpublications.org
Commonly used assays include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. This method is frequently used to determine the cytotoxic effects of chemotherapeutic agents on leukemia cell lines. nih.gov
Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, the CCK-8 assay is another robust method for determining cell viability and proliferation. mednexus.org It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. This assay is often preferred for its simplicity and lower toxicity to cells.
Trypan Blue Dye Exclusion Method: This straightforward assay distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue. This method is often used for cell proliferation assays. nih.gov
Lactate (B86563) Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity. researchgate.net
| Assay Type | Principle | Endpoint Measured | Application in this compound Research |
|---|---|---|---|
| MTT/CCK-8 Assay | Metabolic conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells. | Cell viability and proliferation. | Determining the dose-dependent cytotoxic effects on leukemia cell lines. |
| Trypan Blue Exclusion | Intact cell membranes of viable cells exclude the dye. | Count of viable vs. non-viable cells. | Assessing cell proliferation and direct cytotoxicity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from cells with damaged membranes. | Cell membrane integrity/cytotoxicity. | Quantifying cell death induced by this compound. |
Understanding how this compound affects cell division and programmed cell death (apoptosis) is crucial for defining its mechanism of action. Studies show that like its active metabolite cytarabine, this compound induces cell death in leukemia cells through apoptosis. ashpublications.org
Cell Cycle Analysis: Flow cytometry is the primary tool for cell cycle analysis. Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 7-AAD. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). For instance, some chemotherapeutic agents cause cell cycle arrest in specific phases, which can be detected by an accumulation of cells in that phase. nih.govresearchgate.net
Apoptosis Detection: The induction of apoptosis is a key mechanism for many anticancer drugs.
Annexin V/PI Staining: This is a widely used flow cytometry-based method to detect apoptosis. ajmb.org Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Colorimetric or fluorometric assays can measure the activity of key executioner caspases, such as caspase-3, to confirm the apoptotic pathway is engaged. researchgate.net
| Analytical Method | Technique | Parameter Measured | Relevance to this compound |
|---|---|---|---|
| Cell Cycle Analysis | Flow Cytometry with DNA staining (e.g., PI) | Distribution of cells in G0/G1, S, and G2/M phases. | Identifies if this compound causes cell cycle arrest. |
| Apoptosis Detection | Flow Cytometry with Annexin V/PI staining | Quantification of early and late apoptotic cells. | Confirms and quantifies apoptosis as a mechanism of cell death. ashpublications.org |
Quantitative Bioanalytical Methods for Prodrug and Metabolite Quantification in Preclinical Samples
To understand the pharmacokinetic profile of this compound, it is essential to accurately quantify the concentration of the prodrug and its active metabolite, cytarabine, in biological matrices such as plasma and urine.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small-molecule drugs and their metabolites in physiological samples due to its high sensitivity, specificity, and throughput. chromatographyonline.combiotrial.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. biotrial.com
The general workflow for an LC-MS/MS-based quantification of this compound and cytarabine would involve:
Sample Preparation: This step is critical to remove interfering substances from the biological matrix (e.g., plasma). A common technique is protein precipitation using a solvent like acetonitrile. eurofins.compharmainfo.in This is often followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes. nih.gov For cytarabine analysis, a stabilizer like tetrahydrouridine (B1681287) may be added to prevent its enzymatic degradation. nih.gov
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate this compound and cytarabine from each other and from other endogenous components based on their physicochemical properties. chromatographyonline.comnih.gov
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer (usually a triple quadrupole). biotrial.comeurofins.com The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for each analyte. eurofins.com For example, a specific mass transition for cytarabine is m/z 242.96 → 112.0. eurofins.com
This method allows for the development of validated assays with a wide linear dynamic range, capable of quantifying both the parent drug and its metabolites simultaneously. chromatographyonline.comeurofins.com
| Component | Technique/Method | Purpose |
|---|---|---|
| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE) | Remove matrix interferences and concentrate analytes. eurofins.comnih.gov |
| Separation | UHPLC/HPLC with C18 column | Separate this compound, cytarabine, and other metabolites. pharmainfo.innih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | Highly sensitive and specific quantification of each compound. chromatographyonline.comeurofins.com |
Molecular Profiling Techniques in Preclinical Models
To investigate the molecular basis of response and resistance to this compound, advanced molecular profiling techniques are employed in preclinical models. These methods can identify genetic and genomic alterations that mediate sensitivity or resistance to the drug.
Next-generation sequencing (NGS) has become an indispensable tool in cancer research, allowing for high-throughput profiling of the genomic landscape of tumor cells. xiahepublishing.com In the context of this compound, which is a therapy for acute myeloid leukemia (AML), NGS can be used to identify mechanisms of resistance. ascopost.com
Targeted Gene Panels: This approach involves sequencing a specific set of genes known to be frequently mutated in AML and potentially involved in drug resistance. nih.gov These panels often include genes involved in key cellular pathways, such as signaling (e.g., FLT3, NRAS), DNA methylation (IDH1, IDH2), and tumor suppression (TP53). mdpi.comd-nb.info By comparing the mutational profiles of sensitive versus resistant preclinical models (e.g., cell lines or patient-derived xenografts), researchers can identify mutations that are enriched in the resistant population. For example, studies on other AML therapies have shown that mutations in the FLT3 or RAS pathways can drive resistance. nih.govmdpi.com
Whole-Exome Sequencing (WES): WES provides a broader view by sequencing all protein-coding regions of the genome. This can uncover novel or rare mutations in genes not included in targeted panels that may contribute to resistance. For instance, genomic profiling of cytarabine-resistant AML variants has identified deletions in the deoxycytidine kinase (DCK) gene, which is essential for activating cytarabine. nih.gov
The data generated from NGS can reveal clones that expand under the selective pressure of therapy, highlighting the evolutionary pathways that lead to treatment failure. nih.gov This information is critical for developing strategies to overcome resistance and for personalizing therapy.
| NGS Approach | Scope | Potential Findings for this compound |
|---|---|---|
| Targeted Gene Panels | Sequencing of hundreds of known cancer-related genes. | Identification of mutations in common resistance pathways (e.g., FLT3, RAS/MAPK, TP53). xiahepublishing.comnih.govmdpi.com |
| Whole-Exome Sequencing (WES) | Sequencing of all protein-coding regions (exome). | Discovery of novel or rare mutations, including in drug metabolism genes like DCK, that confer resistance. nih.gov |
Proteomic and Metabolomic Profiling for Pathway Analysis
While specific proteomic and metabolomic studies focusing exclusively on this compound are not yet prevalent in publicly available research, the application of these advanced "omics" technologies is a critical area of academic inquiry for understanding its mechanism of action and resistance pathways. These methodologies offer a powerful lens to view the complex cellular responses to drug treatment, moving beyond genomics to capture the functional state of a cell.
Proteomic Profiling: Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. For a drug like this compound, which ultimately acts through its active metabolite, cytarabine triphosphate (Ara-CTP), proteomic analysis can elucidate the downstream effects on cellular machinery. In the broader context of Acute Myeloid Leukemia (AML), proteomic studies have been instrumental in identifying novel therapeutic targets and understanding disease pathogenesis. d-nb.infonih.gov For instance, research has established comprehensive proteome and phosphoproteome databases for AML, revealing dysregulated proteins and potential immunotherapeutic targets that were not apparent from genomic data alone. d-nb.info
A key application for this compound would be comparative proteomic analysis of AML cells before and after treatment. This could identify specific proteins and signaling pathways that are significantly altered, offering insights into its efficacy and potential mechanisms of toxicity sparing. x-mol.net Such studies could compare the proteomic signature of cells treated with this compound versus those treated with conventional cytarabine to pinpoint differences in protein expression related to cellular stress, DNA repair, and apoptosis, potentially explaining this compound's differential safety profile. ashpublications.org
Metabolomic Profiling: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach is highly relevant for antimetabolite drugs like this compound. Studies on cytarabine resistance in AML cell lines have successfully used metabolomic profiling to identify specific metabolic pathways associated with chemosensitivity. nih.gov For example, resistance to cytarabine has been linked to alterations in the purine (B94841) metabolic pathway. nih.gov
For this compound, metabolomic profiling could be used to:
Trace Drug Metabolism: Track the conversion of this compound to cytarabine and then to its active form, Ara-CTP, within leukemia cells versus healthy cells.
Identify Resistance Markers: Compare the metabolomic profiles of sensitive versus resistant AML cells to identify metabolic signatures that predict treatment response.
Understand Systemic Effects: Analyze serum metabolomic profiles in preclinical models or patients to understand the systemic metabolic impact of this compound compared to cytarabine, potentially shedding light on its reduced systemic toxicity. mdpi.com
The integration of proteomic and metabolomic data provides a multi-layered understanding of the drug's impact, from the proteins that execute cellular functions to the small-molecule metabolites that fuel them.
| Analytical Technique | Application in this compound Research (Potential) | Key Findings in Related AML/Cytarabine Research |
| Proteomics | To identify differentially expressed proteins and pathways upon treatment, compare mechanisms with cytarabine, and discover biomarkers of response. | Identified novel dysregulated proteins and potential immunotherapeutic targets in AML not found through genomic studies. d-nb.info Revealed AML subtypes with poor prognosis based on protein expression, independent of genomic markers. d-nb.info |
| Metabolomics | To map the metabolic fate of this compound, analyze pathways associated with resistance, and understand the systemic metabolic differences compared to cytarabine. | Linked cytarabine resistance to specific metabolites in the purine metabolic pathway (e.g., guanosine, inosine). nih.gov Showed that AML cells resistant to doxorubicin (B1662922) have enriched amino acid biosynthesis and metabolic pathways. nih.gov |
Development of In Vivo Preclinical Models (e.g., Humanized Mouse Models)
The preclinical evaluation of this compound has relied on robust in vivo models to establish its efficacy and differential toxicity profile compared to conventional cytarabine. ashpublications.org These models are essential for bridging the gap between in vitro findings and human clinical trials.
Human Leukemia Mouse Models: Head-to-head comparative studies have been conducted in mouse models engrafted with human leukemia cells. ashpublications.org These experiments are critical for assessing the therapeutic index of a new drug. In such models, equimolar doses of this compound and cytarabine were administered. The results demonstrated that this compound was as effective as cytarabine in eliminating leukemia cells from the bone marrow, spleen, and peripheral blood. ashpublications.org
Crucially, these same studies highlighted the improved safety profile of this compound. While cytarabine treatment was associated with significant toxicities, including weight loss and delayed recovery of normal white blood cells, treatment with an equimolar dose of this compound resulted in minimal weight loss and allowed for bone marrow and spleen recovery. ashpublications.org
Patient-Derived Xenograft (PDX) Models: Patient-derived xenograft (PDX) models, which involve implanting tumor cells from a human patient into an immunodeficient mouse, are becoming the standard for preclinical oncology research. mdpi.comjax.org These models are valued for their ability to recapitulate the heterogeneity and genetic complexity of a patient's individual cancer. jax.org While specific studies detailing the use of PDX models for this compound are not widely published, their application is a logical next step in its advanced preclinical assessment. Using PDX models of AML would allow researchers to test the efficacy of this compound across a diverse range of AML subtypes, including those with specific genetic mutations known to confer resistance to standard therapies. biorxiv.orgnih.gov
| Preclinical Model Type | Description | Key Findings/Relevance for this compound |
| Human Leukemia Xenograft | Immunodeficient mice are implanted with established human leukemia cell lines. | Demonstrated that this compound has similar efficacy to cytarabine in eradicating leukemia cells. ashpublications.org Showed significantly reduced systemic toxicity (e.g., less weight loss, better bone marrow recovery) for this compound compared to equimolar doses of cytarabine. ashpublications.org |
| Patient-Derived Xenograft (PDX) | Immunodeficient mice are implanted with primary leukemia cells from a patient. mdpi.comjax.org | Highly relevant for testing this compound's effectiveness against the diverse genetic landscape of real-world AML and overcoming chemoresistance. biorxiv.orgnih.gov |
| Humanized Mouse Model | Immunodeficient mice are engrafted with human hematopoietic stem cells to generate a human immune system. transcurebioservices.comcriver.com | Offers a platform to study the interaction of this compound with human immune cells and evaluate its use in combination with immunotherapies. |
Future Directions and Emerging Research Avenues for Aspacytarabine
Further Exploration of Combination Therapies in Preclinical Models
The efficacy of aspacytarabine as a monotherapy has prompted investigations into its potential as a backbone for combination therapies. aml-hub.comprnewswire.com Preclinical studies are a critical next step to identify synergistic partnerships with other anticancer agents. A key area of interest is the combination of this compound with targeted therapies. For instance, a clinical trial combining this compound with venetoclax (B612062), a BCL-2 inhibitor, has been initiated for newly diagnosed AML patients. biospace.comprnewswire.com Preclinical models would be instrumental in elucidating the mechanisms of synergy between these two agents. Research indicates that combining venetoclax with agents that interfere with pathways like PI3 kinase can lead to synergistic cell death in AML cells, providing a rationale for exploring similar combinations with this compound in a preclinical setting. masseycancercenter.org
Future preclinical research could explore combinations with other classes of drugs as outlined in the table below.
| Drug Class | Example Compound | Rationale for Preclinical Combination with this compound | Potential Endpoints for Preclinical Models |
| BCL-2 Inhibitors | Venetoclax | To enhance apoptosis in leukemic cells, building on the rationale of ongoing clinical trials. prnewswire.commasseycancercenter.org | Synergistic cytotoxicity, apoptosis induction, cell cycle analysis. |
| FLT3 Inhibitors | Gilteritinib (B612023) | To target specific mutations prevalent in AML, potentially overcoming resistance mechanisms. | Efficacy in FLT3-mutated AML cell lines and patient-derived xenografts. |
| IDH Inhibitors | Ivosidenib, Enasidenib | To target metabolic vulnerabilities in IDH1/IDH2-mutated AML. | Assessment of oncometabolite levels, differentiation induction, and cell viability. |
| Hypomethylating Agents | Azacitidine, Decitabine | To potentially re-sensitize resistant cells and enhance the cytotoxic effect of cytarabine (B982). | DNA methylation status, gene expression profiling, and in vivo tumor growth inhibition. |
These preclinical studies would be essential to optimize combination strategies before moving them into clinical trials.
Investigating this compound in Additional Hematologic Malignancy Research Models (e.g., Acute Lymphoblastic Leukemia, Lymphoma)
Given that high-dose cytarabine is a component of treatment regimens for other hematologic disorders, a logical next step is to investigate this compound in these contexts. nih.govnih.gov The potential for delivering a higher dose of cytarabine with a more favorable toxicity profile makes this compound an attractive candidate for diseases where cytarabine is already used. semanticscholar.org
Acute Lymphoblastic Leukemia (ALL): Early phase clinical studies of this compound have already included patients with ALL. nih.gov Further preclinical research using ALL cell lines and patient-derived xenograft models is warranted to determine the efficacy and optimal integration of this compound into established ALL treatment protocols.
Lymphoma: Certain aggressive forms of lymphoma are treated with cytarabine-containing regimens. Preclinical lymphoma models could be used to evaluate the activity of this compound, both as a single agent and in combination with other standard-of-care agents for lymphoma. semanticscholar.org
Myelodysplastic Syndromes (MDS): Research is also expanding to evaluate this compound in patients with relapsed or refractory MDS. biospace.com Preclinical models of MDS can help to understand the drug's mechanism and efficacy in this distinct disease entity.
These investigations could significantly broaden the therapeutic utility of this compound beyond AML. nih.gov
Identification and Validation of Predictive Biomarkers for Preclinical Response or Resistance
To advance a more personalized treatment approach, the identification of biomarkers that predict response or resistance to this compound is crucial. Clinical data has shown varying response rates in different patient subgroups, such as those with secondary AML or specific mutations like TP53. nih.govnih.gov This suggests that underlying biological factors influence treatment outcomes.
Future preclinical research should focus on:
Genomic and Transcriptomic Analysis: Utilizing high-throughput screening of cancer cell lines and analysis of patient-derived samples to correlate genetic mutations, gene expression signatures, and epigenetic modifications with sensitivity or resistance to this compound.
Functional Genomics: Employing techniques like CRISPR-Cas9 screens to systematically identify genes and pathways that, when altered, confer resistance to this compound.
Proteomic Profiling: Analyzing protein expression levels related to drug transport, metabolism, and DNA repair to uncover mechanisms of resistance.
The validation of such biomarkers in preclinical models is a critical step before they can be used to select patients in future clinical trials.
Theoretical Modeling and Computational Approaches in Prodrug Optimization and Metabolism Prediction
Computational modeling and simulation are becoming increasingly vital in oncology for understanding disease complexity and optimizing therapeutic development. nih.gov For a prodrug like this compound, these approaches offer significant potential.
Prodrug Optimization: Theoretical models can be used to design and evaluate novel cytarabine prodrugs. By simulating modifications to the linker or the carrier molecule (asparagine), it may be possible to enhance drug delivery, improve the therapeutic index, or alter the pharmacokinetic profile.
Metabolism Prediction: Quantitative, predictive multiscale models can help simulate the metabolic activation of this compound into cytarabine within the tumor microenvironment. elsevierpure.com This can aid in understanding the factors that influence the rate and extent of conversion, which is critical for its efficacy. Agent-based modeling could simulate interactions at the cellular level, providing insights into how cellular heterogeneity might affect drug response. researchgate.net
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics into computational models can provide a more holistic understanding of how this compound affects cancer cells. These models can help generate new hypotheses for combination therapies or mechanisms of resistance. elsevierpure.com
These in silico methods can accelerate the research and development process, making it more efficient and cost-effective while providing deeper insights into the pharmacology of this compound.
Q & A
Q. What are the best practices for reporting negative or inconclusive results in this compound preclinical studies?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines, detailing all experimental parameters (e.g., batch numbers of reagents, animal housing conditions). Use equivalence testing to statistically demonstrate the absence of effect. Publish in journals endorsing negative results (e.g., PLOS ONE) or archive in preprint servers with open peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
